Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy-
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Overview
Description
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- is an organic compound with a complex structure that includes a benzaldehyde core substituted with a 4-fluorobutylthio group and two methoxy groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- typically involves multiple steps. One common method includes the reaction of 4-fluorobutylthiol with 2,5-dimethoxybenzaldehyde under specific conditions to form the desired product. The reaction conditions often require a catalyst and a controlled environment to ensure the correct substitution and formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The methoxy and fluorobutylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research may explore its potential therapeutic effects or its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It can be used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism of action of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The specific pathways and targets depend on the context of its use, whether in biological systems or chemical reactions. The compound’s structure allows it to participate in various interactions, influencing its reactivity and effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other substituted benzaldehydes and derivatives with different functional groups. Examples are:
- Benzaldehyde, 4-[(4-chlorobutyl)thio]-2,5-dimethoxy-
- Benzaldehyde, 4-[(4-bromobutyl)thio]-2,5-dimethoxy-
- Benzaldehyde, 4-[(4-methylbutyl)thio]-2,5-dimethoxy-
Uniqueness
The uniqueness of Benzaldehyde, 4-[(4-fluorobutyl)thio]-2,5-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the fluorobutylthio group, in particular, can influence its interactions and applications in ways that differ from other similar compounds.
Properties
CAS No. |
648957-07-7 |
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Molecular Formula |
C13H17FO3S |
Molecular Weight |
272.34 g/mol |
IUPAC Name |
4-(4-fluorobutylsulfanyl)-2,5-dimethoxybenzaldehyde |
InChI |
InChI=1S/C13H17FO3S/c1-16-11-8-13(18-6-4-3-5-14)12(17-2)7-10(11)9-15/h7-9H,3-6H2,1-2H3 |
InChI Key |
GKWBMAQZHDVAJF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C=O)OC)SCCCCF |
Origin of Product |
United States |
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